molecular formula C9H13NOS B13316330 2,2-Dimethyl-3-(2-methyl-1,3-thiazol-4-yl)propanal

2,2-Dimethyl-3-(2-methyl-1,3-thiazol-4-yl)propanal

Cat. No.: B13316330
M. Wt: 183.27 g/mol
InChI Key: BDLQYUMDICAZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-3-(2-methyl-1,3-thiazol-4-yl)propanal is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with a methyl group and a propanal group. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(2-methyl-1,3-thiazol-4-yl)propanal typically involves the formation of the thiazole ring followed by the introduction of the propanal group. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the formation of the thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and specific reagents may be employed to improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-(2-methyl-1,3-thiazol-4-yl)propanal can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2-Dimethyl-3-(2-methyl-1,3-thiazol-4-yl)propanal has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(2-methyl-1,3-thiazol-4-yl)propanal involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into the active sites of enzymes, disrupting their normal function. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .

Comparison with Similar Compounds

    2-Methylthiazole: A simpler thiazole derivative with similar biological activities.

    4-Methylthiazole: Another thiazole derivative with a different substitution pattern.

    Thiazole: The parent compound of the thiazole family.

Comparison: 2,2-Dimethyl-3-(2-methyl-1,3-thiazol-4-yl)propanal is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to simpler thiazole derivatives, this compound may exhibit enhanced or different biological effects due to the presence of the propanal group and additional methyl groups .

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

2,2-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)propanal

InChI

InChI=1S/C9H13NOS/c1-7-10-8(5-12-7)4-9(2,3)6-11/h5-6H,4H2,1-3H3

InChI Key

BDLQYUMDICAZOM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC(C)(C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.